An In-Depth Technical Guide to tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate
An In-Depth Technical Guide to tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate, a key building block in modern medicinal chemistry. We will delve into its chemical properties, a validated synthesis protocol, reactivity profile, and its significant applications in the development of novel therapeutics, particularly kinase inhibitors. This document is intended to serve as a practical resource for researchers and professionals in the field of drug discovery and development.
Core Chemical Properties
Tert-butyl (4-(difluoromethyl)pyridin-2-yl)carbamate, with the CAS Number 1419221-63-8, is a white to off-white solid. Its molecular formula is C₁₁H₁₄F₂N₂O₂, corresponding to a molecular weight of 244.24 g/mol .
| Property | Value | Source |
| CAS Number | 1419221-63-8 | [1] |
| Molecular Formula | C₁₁H₁₄F₂N₂O₂ | [2] |
| Molecular Weight | 244.24 g/mol | [2] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred from synthesis protocols |
Synthesis Protocol: A Validated Approach
The synthesis of tert-butyl (4-(difluoromethyl)pyridin-2-yl)carbamate is most effectively achieved through the protection of the corresponding amine, 4-(difluoromethyl)pyridin-2-amine, with di-tert-butyl dicarbonate (Boc₂O). This method is widely used for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto amino functionalities.
Rationale for the Synthetic Strategy
The Boc protecting group is favored in multi-step organic synthesis due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. The synthesis of the key intermediate, 4-(difluoromethyl)pyridin-2-amine, has been a subject of significant research, with scalable and efficient methods now established. The final Boc protection step is typically a high-yielding and clean reaction.
Experimental Protocol
Step 1: Synthesis of 4-(difluoromethyl)pyridin-2-amine (Precursor)
A robust synthesis for this key intermediate is essential. While several methods exist, a common approach involves the transformation of a suitable pyridine precursor. For the purpose of this guide, we will assume the availability of 4-(difluoromethyl)pyridin-2-amine as the starting material for the final protection step. Its synthesis can be referenced from established literature.
Step 2: Boc Protection of 4-(difluoromethyl)pyridin-2-amine
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Materials:
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4-(difluoromethyl)pyridin-2-amine
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Di-tert-butyl dicarbonate (Boc₂O)
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Triethylamine (TEA) or another suitable base
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Dichloromethane (DCM) or Tetrahydrofuran (THF) as the solvent
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Procedure:
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Dissolve 4-(difluoromethyl)pyridin-2-amine in the chosen anhydrous solvent (e.g., DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Add the base (e.g., triethylamine, 1.2 equivalents) to the solution and stir.
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Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.
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Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford tert-butyl (4-(difluoromethyl)pyridin-2-yl)carbamate as a pure solid.
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Synthesis Workflow Diagram
Caption: Key reactivity pathways of tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate.
Applications in Drug Discovery
Tert-butyl (4-(difluoromethyl)pyridin-2-yl)carbamate is a valuable building block in the synthesis of pharmacologically active compounds, particularly in the development of kinase inhibitors. The 2-aminopyridine scaffold is a well-established pharmacophore that can form key hydrogen bond interactions with the hinge region of many protein kinases.
The difluoromethyl group at the 4-position offers several advantages in drug design:
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Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the difluoromethyl group resistant to oxidative metabolism. This can lead to an improved pharmacokinetic profile of the final drug candidate.
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Modulation of Physicochemical Properties: The introduction of fluorine can modulate properties such as lipophilicity and pKa, which can influence cell permeability, oral bioavailability, and target binding affinity.
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Bioisosteric Replacement: As a bioisostere of other functional groups, the difluoromethyl moiety can be used to fine-tune the biological activity and properties of a lead compound.
While specific drug candidates synthesized directly from this intermediate are often proprietary, the structural motif is prevalent in patent literature related to inhibitors of various kinases, including those involved in cancer and inflammatory diseases. The deprotection of the Boc group allows for the facile elaboration of the 2-amino position, enabling the construction of diverse chemical libraries for screening and lead optimization. For instance, N-substituted 2-aminopyridin-4-yl derivatives are found in compounds targeting p38 MAP kinase and VEGFR-2. [4]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling tert-butyl (4-(difluoromethyl)pyridin-2-yl)carbamate. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and personal protective equipment. [1]In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
Tert-butyl (4-(difluoromethyl)pyridin-2-yl)carbamate is a strategically important building block for the synthesis of complex molecules in the field of medicinal chemistry. Its well-defined reactivity, the stability of the Boc protecting group, and the beneficial properties imparted by the difluoromethyl substituent make it a valuable tool for drug discovery and development professionals. This guide provides a foundational understanding of its properties and applications, enabling researchers to effectively incorporate this versatile reagent into their synthetic strategies.
References
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tert-Butyl N-benzyl-N-(4-methyl-2-pyridyl)carbamate - PMC - NIH. (n.d.). Retrieved February 3, 2026, from [Link]
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tert-Butyl N-(4-methyl-2-pyrid-yl)-carbamate - PubMed. (2008, October 31). Retrieved February 3, 2026, from [Link]
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tert-Butyl (pyridin-4-ylmethyl)carbamate | CAS#:111080-65-0 | Chemsrc. (2025, August 23). Retrieved February 3, 2026, from [Link]
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Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem. (n.d.). Retrieved February 3, 2026, from [Link]
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tert-Butyl N-(4-methyl-2-pyridyl)carbamate - PMC - NIH. (n.d.). Retrieved February 3, 2026, from [Link]
Sources
- 1. tert-butyl (4-(difluoroMethyl)pyridin-2-yl)carbaMate - Safety Data Sheet [chemicalbook.com]
- 2. 1816283-57-4|tert-Butyl (2-(difluoromethyl)pyridin-4-yl)carbamate|BLD Pharm [bldpharm.com]
- 3. tert-Butyl (pyridin-4-ylmethyl)carbamate | CAS#:111080-65-0 | Chemsrc [chemsrc.com]
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